molecular formula C19H28BNO5 B13708530 2-(N-Boc-N-methylcarbamoyl)phenylboronic Acid Pinacol Ester

2-(N-Boc-N-methylcarbamoyl)phenylboronic Acid Pinacol Ester

Cat. No.: B13708530
M. Wt: 361.2 g/mol
InChI Key: QCEZXQBNCKLXGH-UHFFFAOYSA-N
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Description

2-(N-Boc-N-methylcarbamoyl)phenylboronic Acid Pinacol Ester is a boronic acid derivative with a pinacol ester protecting group and a substituted phenyl ring featuring both N-Boc (tert-butoxycarbonyl) and N-methylcarbamoyl functionalities. Its molecular formula is C₁₈H₂₇BN₂O₅, with a molecular weight of 362.23 g/mol. This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where it serves as a boronate coupling partner for constructing biaryl systems . Additionally, its dual-functional structure (Boc as a protecting group and methylcarbamoyl as a polar substituent) makes it relevant in drug delivery systems, especially in stimuli-responsive nanomaterials that leverage reactive oxygen species (ROS) or pH sensitivity .

Properties

Molecular Formula

C19H28BNO5

Molecular Weight

361.2 g/mol

IUPAC Name

tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]carbamate

InChI

InChI=1S/C19H28BNO5/c1-17(2,3)24-16(23)21(8)15(22)13-11-9-10-12-14(13)20-25-18(4,5)19(6,7)26-20/h9-12H,1-8H3

InChI Key

QCEZXQBNCKLXGH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of N-Boc-N-methylcarbamoyl-Substituted Phenylboronic Acid

Step 1: Boc Protection of Aniline Derivative

  • Starting Material: 2-Aminophenyl derivative
  • Reagents: Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine)
  • Conditions: Room temperature, inert atmosphere (N₂ or Ar), in anhydrous dichloromethane
  • Reaction: The amino group on the phenyl ring reacts with Boc2O to form the N-Boc protected derivative.

Step 2: N-Methylation of the Carbamoyl Group

  • Reagents: Methyl iodide (CH₃I) or methyl triflate (for methylation of the carbamate nitrogen)
  • Conditions: Slightly elevated temperature (~40°C), in the presence of a base such as potassium carbonate
  • Outcome: Formation of N-methylcarbamoyl protected phenyl derivative

Formation of the Boronic Ester

Step 3: Boronation via Miyaura Borylation

  • Reagents: Aryl halide (e.g., aryl bromide or iodide), bis(pinacolato)diboron (B₂pin₂)
  • Catalyst: Palladium(0) complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄
  • Base: Potassium acetate (KOAc) or potassium carbonate
  • Solvent: Anhydrous dimethylformamide (DMF), toluene, or dioxane
  • Conditions: Heating at 80–110°C under inert atmosphere
  • Reaction: The aryl halide undergoes a palladium-catalyzed borylation to yield the boronic ester.

Purification and Characterization

  • Purification: Recrystallization or column chromatography using hexane/ethyl acetate mixtures
  • Characterization: NMR (¹H, ¹³C, ¹¹B), HRMS, IR spectroscopy to confirm structure and purity

Notes on Reaction Conditions and Stability

  • Anhydrous Conditions: Essential throughout the boronation step to prevent hydrolysis of boronic esters.
  • Temperature Control: Elevated temperatures facilitate borylation but must be optimized to prevent decomposition.
  • Protection Strategies: Boc groups provide stability during boronation and can be removed later under acidic conditions if necessary.
  • Purification: Recrystallization from non-polar solvents ensures high purity, critical for subsequent applications.

Recent Research Discoveries and Data

Deprotection of Pinacol Esters

Recent advances highlight the difficulty in deprotecting pinacol esters without hydrolyzing the boronic acid. A two-step protocol involving oxidative removal with sodium periodate has been developed, offering selective cleavage while preserving the Boc group (see Sun et al., 2010).

Alternative Synthetic Approaches

Data Tables Summarizing Key Parameters

Step Reagents Catalyst/Conditions Yield (%) Notes
Boc Protection Boc₂O, Et₃N Room temp, anhydrous 85–90 Protects amino group
N-Methylation CH₃I, K₂CO₃ 40°C, 12 h 75–85 Methylates carbamate nitrogen
Borylation B₂pin₂, Pd(dppf)Cl₂ 80–110°C, inert atmosphere 70–85 Regioselective boron addition
Purification Recrystallization - - Ensures high purity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs of phenylboronic acid pinacol esters, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
2-(N-Boc-N-methylcarbamoyl)phenylboronic Acid Pinacol Ester C₁₈H₂₇BN₂O₅ 362.23 N-Boc, N-methylcarbamoyl Suzuki-Miyaura cross-coupling; ROS/pH-responsive drug delivery
4-(N-Boc-amino)phenylboronic Acid Pinacol Ester C₁₇H₂₆BNO₄ 319.20 N-Boc Intermediate in peptide coupling; less steric hindrance than methylcarbamoyl analog
2-(N-Methylaminomethyl)phenylboronic Acid Pinacol Ester C₁₄H₂₂BNO₂ 247.14 N-methylaminomethyl Catalytic hydrogen borrowing reactions; reduced steric bulk
2-Carbamoyl-4-fluorophenylboronic Acid Pinacol Ester C₁₃H₁₆BFNO₄ 296.09 Carbamoyl, fluorine Enhanced electronic effects for cross-coupling; potential fluorophore tagging
4-(2-Pyridinyl)phenylboronic Acid Pinacol Ester C₁₇H₂₀BNO₂ 281.16 2-pyridinyl Coordination chemistry; metal-organic framework (MOF) synthesis

Solubility and Stability

  • Solubility Trends: Pinacol esters generally exhibit higher solubility in organic solvents (e.g., chloroform, acetone) compared to parent boronic acids due to reduced polarity . For example, phenylboronic acid pinacol ester shows >90% solubility in chloroform at 25°C, while phenylboronic acid dissolves <10% under the same conditions . Bulky substituents like N-Boc and N-methylcarbamoyl slightly reduce solubility compared to simpler analogs (e.g., N-methylaminomethyl variant) due to increased steric hindrance and molecular weight .
  • Stability: The Boc group provides acid-labile protection, enabling controlled deprotection in acidic environments (e.g., tumor microenvironments in drug delivery) . Methylcarbamoyl enhances hydrolytic stability compared to esters with primary amines (e.g., benzylaminomethyl analog in ), which may oxidize or degrade under harsh conditions .

Reactivity in Cross-Coupling Reactions

  • Electronic Effects: Electron-withdrawing groups (e.g., carbamoyl in ) increase the electrophilicity of the boronic ester, accelerating Suzuki-Miyaura reactions. Conversely, electron-donating groups (e.g., N-methylaminomethyl in ) slow reactivity but improve regioselectivity .
  • Steric Effects: The Boc group in 2-(N-Boc-N-methylcarbamoyl)phenylboronic Acid Pinacol Ester introduces steric bulk, reducing coupling efficiency compared to less hindered analogs like 4-(N-Boc-amino)phenylboronic Acid Pinacol Ester .

Biological Activity

The compound 2-(N-Boc-N-methylcarbamoyl)phenylboronic Acid Pinacol Ester is a derivative of boronic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its interactions with various biomolecules, therapeutic applications, and relevant case studies.

Boronic acids, including 2-(N-Boc-N-methylcarbamoyl)phenylboronic Acid Pinacol Ester, are known for their ability to interact with biomolecules through reversible covalent bonding to diols. This characteristic enables them to modulate enzyme activity and affect cellular signaling pathways. The biological activities of boronic acid derivatives can be categorized as follows:

  • Anticancer Activity : Boronic acids have been shown to inhibit proteasome activity, which is crucial in the degradation of proteins that regulate cell cycle and apoptosis. For instance, compounds like bortezomib, a boronic acid derivative, are used in multiple myeloma treatment due to their ability to induce apoptosis in cancer cells .
  • Antibacterial and Antiviral Properties : Research indicates that boronic acids can inhibit bacterial growth by targeting specific enzymes essential for bacterial cell wall synthesis. Some studies have also reported antiviral properties against RNA viruses by disrupting viral replication processes .
  • Sensor Applications : Boronic acids are utilized in biosensors for detecting glucose and other sugars due to their ability to form stable complexes with diols .

Study 1: Anticancer Efficacy

A study published in 2020 explored the efficacy of various boronic acid derivatives in inhibiting cancer cell proliferation. The results showed that 2-(N-Boc-N-methylcarbamoyl)phenylboronic Acid Pinacol Ester exhibited significant cytotoxic effects on human cancer cell lines, particularly those resistant to conventional therapies. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased caspase activity .

Study 2: Antibacterial Activity

In another investigation, the antibacterial properties of phenylboronic acid derivatives were assessed against Escherichia coli and Staphylococcus aureus. The study revealed that the pinacol ester form of phenylboronic acid demonstrated potent antibacterial activity, with a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics. This suggests a promising alternative for treating bacterial infections .

Data Tables

Biological Activity Mechanism Reference
AnticancerProteasome inhibition
AntibacterialCell wall synthesis disruption
Sensor applicationsGlucose detection via diol complexation

Q & A

Q. Which analytical techniques are most effective for monitoring boronic ester reactivity?

  • Methodology :
  • <sup>11</sup>B NMR: Track boron coordination shifts (δ 28–32 ppm for pinacol esters).
  • IR spectroscopy: Monitor B-O stretching (1340–1390 cm⁻¹) .

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